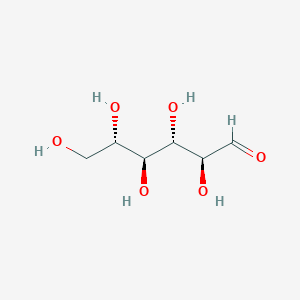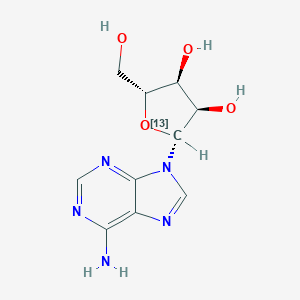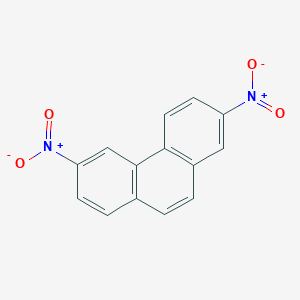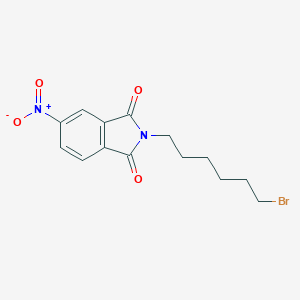
L-Alosa
Descripción general
Descripción
L-Allose is a rare aldohexose monosaccharide, which is an epimer of D-glucose at the C-3 position It is a naturally occurring sugar but is found in very small quantities in nature
Aplicaciones Científicas De Investigación
L-Allose has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its effects on cellular processes and metabolism.
Mecanismo De Acción
Target of Action
L-Allose primarily targets enzymes such as L-rhamnose isomerase , ribose-5-phosphate isomerase , and galactose-6-phosphate isomerase . These enzymes play a crucial role in the microbial metabolism of L-Allose .
Mode of Action
L-Allose interacts with its target enzymes, catalyzing the reversible reactions such as L-ribose ↔ L-ribulose, L-allose ↔ L-psicose, and D-talose ↔ D-tagatose . The interaction of L-Allose with these enzymes leads to changes in the metabolic pathways, resulting in the production of various rare sugars .
Biochemical Pathways
The biochemical pathways affected by L-Allose involve the metabolism of various rare sugars. L-Allose is produced from D-psicose using D-allose-producing enzymes, including L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . These enzymes catalyze the isomerization between different sugars, affecting the metabolic pathways and their downstream effects .
Pharmacokinetics
It’s known that l-allose is soluble in water and insoluble in alcohol . This solubility profile may impact its bioavailability, but more research is needed to fully understand the pharmacokinetics of L-Allose.
Result of Action
The molecular and cellular effects of L-Allose’s action are primarily related to its pharmaceutical activities. L-Allose has been associated with various beneficial activities, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities . For instance, D-Allose exerts its effects via reactive oxygen species regulation, cell cycle arrest, metabolic reprogramming, autophagy, apoptosis induction, and sensitizing tumors to radiotherapy and chemotherapy .
Action Environment
The action, efficacy, and stability of L-Allose can be influenced by environmental factors. For instance, the activity of L-rhamnose isomerase, a key enzyme in the metabolism of L-Allose, can be influenced by pH and temperature . The enzyme exhibits substantial activity in a broad spectrum of pH (6.0 to 9.0) and temperature (70 to 80 °C) ranges . Moreover, it’s excessively heat stable, displaying a half-life of about 12 days and 5 days at 65 °C and 70 °C, respectively .
Análisis Bioquímico
Biochemical Properties
L-Allose is involved in various biochemical reactions. It interacts with enzymes such as L-Arabinose Isomerase , which catalyzes the isomerization of L-rhamnose to L-rhamnulose . The nature of these interactions involves the conversion of one sugar form to another, contributing to the metabolism of sugars .
Cellular Effects
It has been suggested that L-Allose may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, L-Allose exerts its effects through binding interactions with biomolecules and enzymes. For instance, it can influence enzyme activity, such as the activation or inhibition of L-Arabinose Isomerase . These interactions can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that the effects of L-Allose can change over time, potentially due to the stability and degradation of the compound .
Metabolic Pathways
L-Allose is involved in the metabolism of sugars. It interacts with enzymes such as L-Arabinose Isomerase, which is involved in the isomerization of L-rhamnose to L-rhamnulose . This suggests that L-Allose may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that L-Allose interacts with transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
It is possible that L-Allose is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Allose can be synthesized from L-psicose through the action of L-ribose isomerase. The conversion reaction typically involves a reaction mixture containing 10% L-psicose and immobilized L-ribose isomerase at 40°C. The yield of L-Allose at equilibrium is approximately 35% .
Industrial Production Methods: Industrial production of L-Allose often involves biotechnological methods using microorganisms and their enzymes. For instance, L-ribose isomerase from Cellulomonas parahominis MB426 can be used to convert L-psicose to L-Allose. The enzyme is immobilized on DIAION HPA25L resin and can be reused multiple times without significant loss of activity .
Análisis De Reacciones Químicas
Types of Reactions: L-Allose undergoes various chemical reactions, including oxidation, reduction, and isomerization.
Common Reagents and Conditions:
Oxidation: L-Allose can be oxidized using reagents such as nitric acid to produce aldonic acids.
Reduction: Reduction of L-Allose can be achieved using sodium borohydride to produce alditols.
Isomerization: L-Allose can be isomerized to other sugars using specific enzymes like L-ribose isomerase.
Major Products:
Oxidation: Produces L-allonic acid.
Reduction: Produces L-allitol.
Isomerization: Can produce L-psicose and other related sugars.
Comparación Con Compuestos Similares
L-Allose is one of the sixteen possible stereoisomers of aldohexoses. Similar compounds include:
D-Allose: An epimer of L-Allose.
D-Glucose: A common aldohexose with different stereochemistry.
D-Mannose: Another aldohexose with distinct biological functions.
D-Galactose: Widely found in nature and has different applications.
Uniqueness: L-Allose is unique due to its rare occurrence and specific biological activities, such as its potential use as an anti-cancer agent and its low caloric value, making it suitable for use in low-calorie sweeteners .
Propiedades
IUPAC Name |
(2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-MOJAZDJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7635-11-2 | |
| Record name | L-Allose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7635-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Allose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-allose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)
![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-](/img/structure/B117764.png)
![2-methyl-3H-imidazo[4,5-f]isoquinoline](/img/structure/B117766.png)






